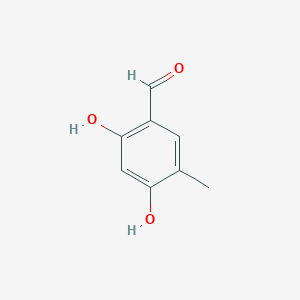
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride, also known as Zr(BDC)2Cl2, is a novel organometallic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound is composed of a cyclopentadienyl-based ligand, 2-butylcyclopenta-1,3-diene, and a zirconium(IV) center, with two chloride ligands. The combination of these components creates a complex with interesting properties, such as a low-spin d6 configuration, which makes it suitable for a variety of applications.
Aplicaciones Científicas De Investigación
Zirconocene-Mediated Cyclization
Zirconocene dichloride is effective in the cyclization of 2-bromo α,ω-dienes, producing carbo- and heterocyclic five-membered rings. This process involves reductive cyclization to form zirconacyclopentanes followed by β-bromo elimination, indicating its utility in synthesizing complex cyclic structures from simple linear precursors (Millward & Waymouth, 1997).
Synthesis of Metallacyclopentadienes
The reaction of zirconocene dichloride with butyllithium and trimethylsilylpropyne yields metallacyclopentadienes, which can further react with PCl3 and AsCl3 to form heterocyclic compounds. This illustrates the compound's role in synthesizing phosphorus- and arsenic-containing cyclic compounds with potential applications in materials science and catalysis (Westerhausen et al., 1999).
Formation of Tetramethylsilole
Starting from zirconocene dichloride, a multi-step synthesis involving 2-butyne and n-butyllithium leads to the formation of 1,1-dichloro-2,3,4,5-tetramethyl-1-silacylopenta-2,4-diene. This process showcases the versatility of zirconocene dichloride in synthesizing silicon-containing cyclic compounds with unique properties (Bankwitz et al., 1995).
Synthesis of Five-Membered Metallacycloallenes
A novel approach to synthesizing five-membered metallacycloallene complexes from low-valent zirconocene showcases the reactivity of zirconocene dichloride in forming complexes that can further react with carbonyl compounds to produce alkynyl alcohols and ketones. This highlights the compound's potential in organic synthesis and material science applications (Suzuki et al., 2011).
Catalytic Applications in Asymmetric Synthesis
The zirconium-catalyzed and -promoted reductive cyclization reactions of dienes demonstrate the compound's utility in the asymmetric synthesis of complex organic molecules. This application is crucial for the development of pharmaceuticals and chiral compounds (Grepioni et al., 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1,3-cyclopentadiene", "1-bromo-2-butane", "magnesium", "zirconium tetrachloride" ], "Reaction": [ "Step 1: Preparation of 1-bromo-2-butane by reacting 2-butanol with hydrobromic acid.", "Step 2: Preparation of Grignard reagent by reacting magnesium with 1-bromo-2-butane in anhydrous ether.", "Step 3: Addition of 1,3-cyclopentadiene to the Grignard reagent to form 2-butylcyclopenta-1,3-diene.", "Step 4: Preparation of zirconium(4+) dichloride by reacting zirconium tetrachloride with anhydrous hydrogen chloride.", "Step 5: Metathesis reaction between 2-butylcyclopenta-1,3-diene and zirconium(4+) dichloride to form 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride." ] } | |
Número CAS |
73364-10-0 |
Nombre del producto |
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Fórmula molecular |
C18H26Cl2Z |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-butylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
CNESNCJBRYBOCU-UHFFFAOYSA-L |
SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
SMILES canónico |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Pictogramas |
Flammable; Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



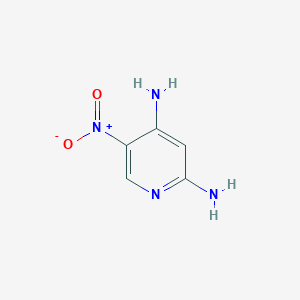
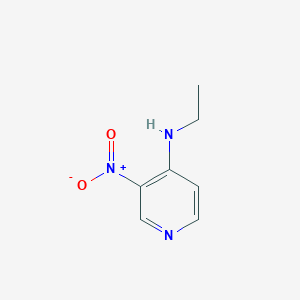





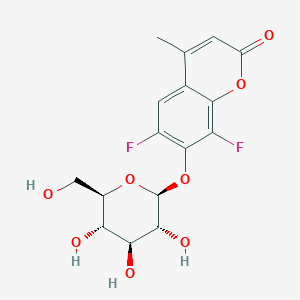
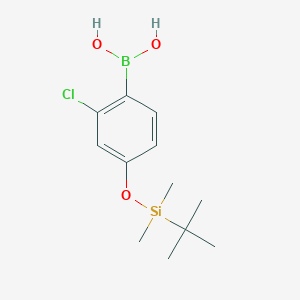

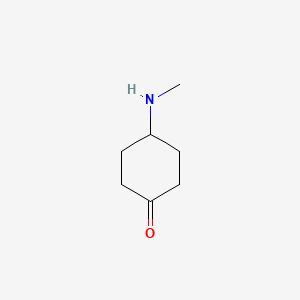
![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)

